![molecular formula C13H7Cl2N3O2S B2899189 N-(2,3-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-22-4](/img/structure/B2899189.png)

N-(2,3-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

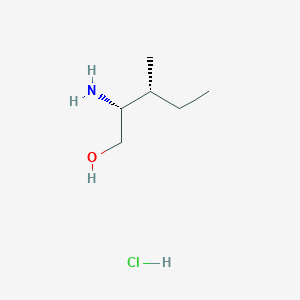

“N-(2,3-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Wissenschaftliche Forschungsanwendungen

- Research : Novel pyrrolo[2,3-d]pyrimidine-based analogues, including derivatives of our compound, were designed and synthesized. These analogues were evaluated for their ability to inhibit α-amylase, making them potential candidates for antidiabetic drugs .

- Findings : Compounds 5b, 6c, 7a, and 7b demonstrated excellent antidiabetic action, with IC50 values in the 0.252–0.281 mM range. Molecular docking and ADMET analysis confirmed their non-toxicity and binding affinity with the enzyme .

- Research : Pyrido[2,3-d]pyrimidine derivatives have shown promise as antitumor agents. For instance, piritrexim, a compound related to our target, exhibited good antitumor effects in animal models .

- Research : Monastrol, a pyrimidine derivative, acts as a mitotic kinesin inhibitor. Its synthesis involves Lewis acid-promoted reactions, highlighting the relevance of pyrimidine chemistry in this context .

- Research : The MTT assay, which measures mitochondrial activity, is commonly used. Our compound’s derivatives could be tested using this method .

Antidiabetic Properties

Antitumor Effects

Mitotic Kinesin Inhibition

Cell Viability Assessment

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, have been found to target various enzymes and receptors, including cyclin-dependent kinases (cdks) and tyrosine kinases .

Mode of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to inhibit their targets, leading to various cellular effects . For instance, some pyrido[2,3-d]pyrimidines inhibit CDKs, which results in the suppression of their downstream signaling pathways .

Biochemical Pathways

Inhibition of cdks by similar compounds can affect cell cycle progression and induce cellular apoptosis

Result of Action

Similar compounds that inhibit cdks have been reported to block cell cycle progression and induce cellular apoptosis .

Eigenschaften

IUPAC Name |

N-(2,3-dichlorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3O2S/c14-8-2-1-3-9(10(8)15)17-11(19)7-6-16-13-18(12(7)20)4-5-21-13/h1-6H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSCDCTXCSJFCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CN=C3N(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-morpholino-N-(thiophen-2-yl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2899107.png)

![2-((3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2899109.png)

![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2899113.png)

![3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2899118.png)

![8'-chloro-4'-oxo-N-phenethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2899126.png)

![(E)-4-(2-([1,1'-biphenyl]-4-yl)hydrazono)-3-amino-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B2899129.png)